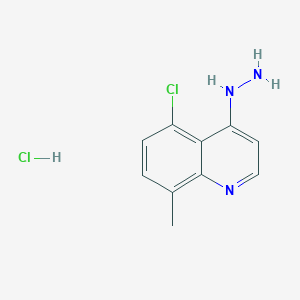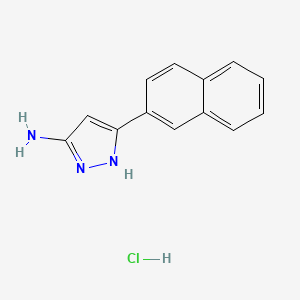![molecular formula C17H15NO B11865789 Isoquinoline, 1-[(2-methoxyphenyl)methyl]- CAS No. 98237-13-9](/img/structure/B11865789.png)
Isoquinoline, 1-[(2-methoxyphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxybenzyl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Métodos De Preparación
The synthesis of 1-(2-Methoxybenzyl)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Análisis De Reacciones Químicas
1-(2-Methoxybenzyl)isoquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as bromination, can occur at specific positions on the isoquinoline ring.
Common reagents used in these reactions include sulfuric acid, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Methoxybenzyl)isoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxybenzyl)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, or agonists, depending on their specific structure and functional groups . These interactions can modulate biological processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
1-(2-Methoxybenzyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
Quinoline: Similar in structure but with different reactivity and biological activities.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
Berberine: Another isoquinoline alkaloid known for its antimicrobial and anti-inflammatory effects.
The uniqueness of 1-(2-Methoxybenzyl)isoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
1-(2-Methoxybenzyl)isoquinoline is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Propiedades
Número CAS |
98237-13-9 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
1-[(2-methoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C17H15NO/c1-19-17-9-5-3-7-14(17)12-16-15-8-4-2-6-13(15)10-11-18-16/h2-11H,12H2,1H3 |
Clave InChI |
BFPCLYFQHDJMOJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC2=NC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


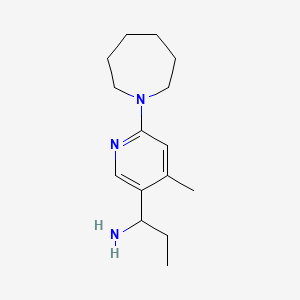
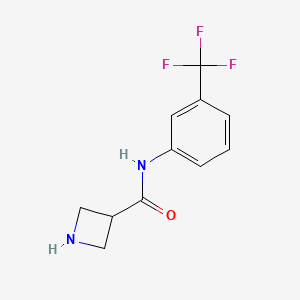
![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)

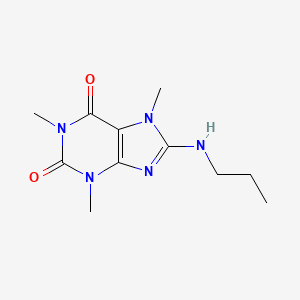
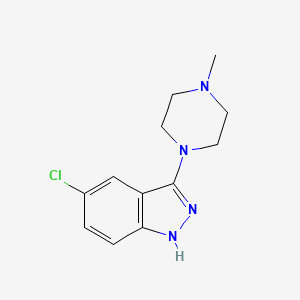
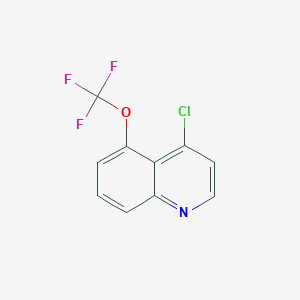

![Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate](/img/structure/B11865766.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)
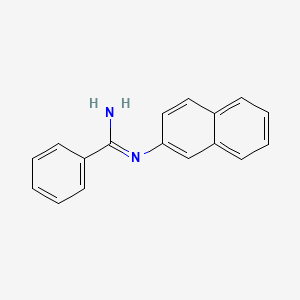
![2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine](/img/structure/B11865788.png)
